molecular formula C19H20BrNO3 B4940315 3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide

3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide

Cat. No. B4940315
M. Wt: 390.3 g/mol
InChI Key: BVXSGBFOLCAUAA-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide, also known as BRD-K4477, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of acrylamide derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide involves the inhibition of HDACs, BET proteins, and CDKs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. BET proteins are involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery. CDKs are involved in the regulation of cell cycle progression. By inhibiting these enzymes and proteins, 3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide can modulate gene expression and cell cycle progression, leading to various biological effects.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide has been reported to exhibit various biochemical and physiological effects in different cell types. It has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. It has also been reported to inhibit the migration and invasion of cancer cells by regulating the expression of genes involved in these processes. In addition, 3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide has several advantages as a tool compound for scientific research. It is a highly potent and selective inhibitor of HDACs, BET proteins, and CDKs, making it an ideal tool for studying the biological functions of these enzymes and proteins. It has also been reported to exhibit good pharmacokinetic properties, making it suitable for in vivo studies. However, like any other tool compound, 3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide has its limitations. It is a synthetic compound and may not accurately represent the natural substrates of the target enzymes and proteins. In addition, it may exhibit off-target effects, leading to the modulation of other biological processes.

Future Directions

There are several future directions for the use of 3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide in scientific research. One potential application is in the study of cancer, where 3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide has shown promising results in inducing apoptosis and inhibiting tumor growth. Another potential application is in the study of neurodegenerative diseases, where 3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide has been reported to exhibit neuroprotective effects. Additionally, 3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide may be used as a tool compound to study the biological functions of HDACs, BET proteins, and CDKs in various cellular processes. Further optimization of the synthesis method and the development of more potent and selective analogs of 3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide may also lead to new applications in scientific research.

Synthesis Methods

The synthesis of 3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide involves the reaction of 3-(4-bromophenyl)acryloyl chloride with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide. This synthesis method has been optimized and reported in various research papers.

Scientific Research Applications

3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide has been extensively studied for its potential applications in scientific research. It has been reported to exhibit inhibitory activity against various enzymes and proteins, including histone deacetylases (HDACs), bromodomain and extra-terminal domain (BET) proteins, and cyclin-dependent kinases (CDKs). These enzymes and proteins play crucial roles in various cellular processes, including gene expression, cell cycle regulation, and apoptosis. Therefore, 3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide has been investigated for its potential use as a tool compound in various studies related to cancer, neurodegenerative diseases, and inflammatory disorders.

properties

IUPAC Name

(E)-3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO3/c1-23-17-9-5-15(13-18(17)24-2)11-12-21-19(22)10-6-14-3-7-16(20)8-4-14/h3-10,13H,11-12H2,1-2H3,(H,21,22)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXSGBFOLCAUAA-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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